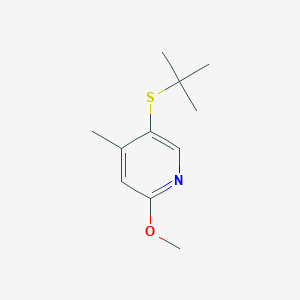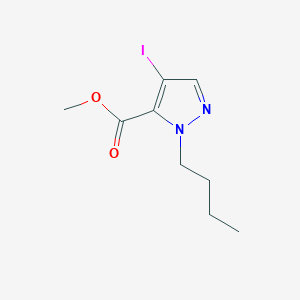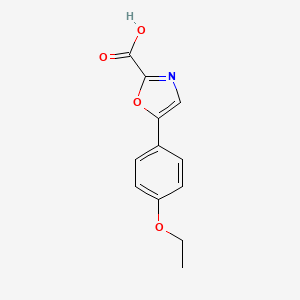
5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico es un compuesto heterocíclico que pertenece a la familia de los oxazoles. Los oxazoles son anillos aromáticos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno. Este compuesto en particular presenta un grupo etoxi fenil unido al anillo oxazol, lo que lo convierte en una molécula valiosa en varios campos de la química y la biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 4-etoxi benzaldehído con isocianuro de tosilmetilo (TosMIC) en presencia de una base, seguida de ciclización para formar el anillo oxazol . Otro método incluye el uso de la arilación directa catalizada por paladio de oxazoles con haluros de arilo .
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica rutas sintéticas escalables que aseguran un alto rendimiento y pureza. El uso de líquidos iónicos como solventes y catalizadores se ha explorado para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción pueden modificar el anillo oxazol o el grupo etoxi fenil.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en la parte oxazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido oxazol-4-carboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .
Aplicaciones Científicas De Investigación
El ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir la formación de biopelículas . Las propiedades anticancerígenas del compuesto están relacionadas con su capacidad para inducir la apoptosis en las células cancerosas al dirigirse a vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metoxibenzod [d] oxazol
- 2-Etoxibenzod [d] oxazol
- 2-Metoxi-5-clorobenzod [d] oxazol
- 2-Etoxi-5-clorobenzod [d] oxazol
Singularidad
El ácido 5-(4-Etoxi fenil)oxazol-2-carboxílico se destaca por su combinación única de un grupo etoxi fenil y un anillo oxazol, que imparte propiedades químicas y biológicas distintas. Su capacidad de experimentar diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos lo convierten en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-16-9-5-3-8(4-6-9)10-7-13-11(17-10)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
KNFRAZSPYNKVBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


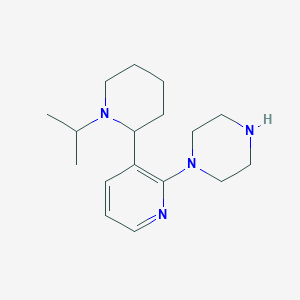
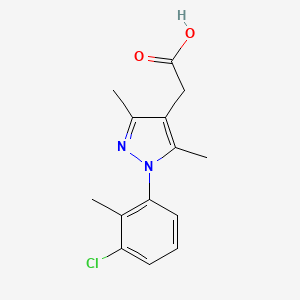



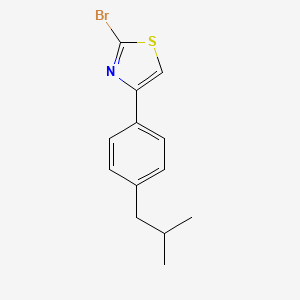
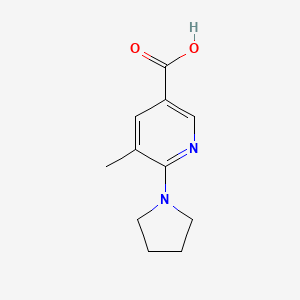
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
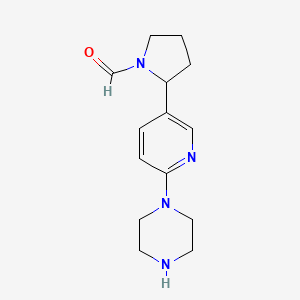
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
